Benzylzinc bromide
Overview
Description
Benzylzinc bromide is an organozinc compound with the chemical formula C6H5CH2ZnBr. It is a valuable reagent in organic synthesis, particularly known for its role in carbon-carbon bond formation. This compound is typically used in the form of a solution in tetrahydrofuran, a common organic solvent.
Mechanism of Action
Target of Action
Benzylzinc bromide is an organozinc compound that primarily targets organic compounds in chemical reactions . It acts as a nucleophile, a species that donates an electron pair to an electrophile to form a chemical bond .
Mode of Action
In its mode of action, this compound interacts with its targets through nucleophilic substitution . This is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a so-called leaving group . The positive or partially positive atom is referred to as the electrophile.
Biochemical Pathways
This compound is involved in the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides
Result of Action
The result of this compound’s action is the formation of new organic compounds through the processes of nucleophilic substitution and C−C cross-coupling reactions . For example, it can be used as a nucleophile for the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross-coupling reactions with aryl halides .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to moisture and oxygen, and therefore, it should be handled and stored under an inert atmosphere . It is typically stored at temperatures between 2-8°C . The reactivity of this compound can also be influenced by the solvent in which it is dissolved. For instance, it is commonly used in tetrahydrofuran (THF), a polar aprotic solvent that can stabilize the formation of the nucleophile .
Biochemical Analysis
Biochemical Properties
Benzylzinc bromide plays a significant role in biochemical reactions. It acts as a nucleophile, which means it donates an electron pair to an electrophile to form a chemical bond . This property allows it to participate in various biochemical reactions, including the Mannich-type synthesis of 1,2-diarylethylpiperazines . It can also undergo C−C cross coupling reactions with aryl halides
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a nucleophile. It can donate an electron pair to an electrophile to form a chemical bond . This property allows it to participate in various biochemical reactions, including the Mannich-type synthesis of 1,2-diarylethylpiperazines and C−C cross coupling reactions with aryl halides
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylzinc bromide can be synthesized through the reaction of benzyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C6H5CH2Br+Zn→C6H5CH2ZnBr
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors. These reactors offer enhanced control over reaction parameters, improved mixing, and better heat and mass transfer, making the process more efficient and scalable .
Types of Reactions:
Nucleophilic Addition: this compound acts as a nucleophile in various addition reactions, such as the Mannich-type synthesis of 1,2-diarylethylpiperazines.
Cross-Coupling Reactions:
Common Reagents and Conditions:
Aryl Halides: Used in cross-coupling reactions.
Catalysts: Palladium or nickel catalysts are commonly employed in these reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products:
1,2-Diarylethylpiperazines: Formed through Mannich-type synthesis.
Various Aryl Compounds: Produced via cross-coupling reactions with aryl halides.
Scientific Research Applications
Benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Comparison with Similar Compounds
Benzylmagnesium Bromide: Another organometallic reagent used in similar nucleophilic addition reactions.
Phenylzinc Bromide: Used in cross-coupling reactions but with a phenyl group instead of a benzyl group.
Benzylzinc Chloride: Similar to benzylzinc bromide but with a chloride ion instead of a bromide ion.
Uniqueness: this compound is unique due to its specific reactivity and stability in tetrahydrofuran. Its ability to participate in both nucleophilic addition and cross-coupling reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);methanidylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSWIWOVJBYZAW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403358 | |
Record name | Benzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62673-31-8 | |
Record name | Benzylzinc bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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